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Compound of Interest

Compound Name:
4-Chloro-1-(2-chlorophenyl)-1-

oxobutane

CAS No.: 103906-66-7

Cat. No.: B020392

Get Quote

An In-depth Technical Guide to the Structure Elucidation of 4-Chloro-1-(2-chlorophenyl)-1-
oxobutane

Introduction
In the landscape of pharmaceutical and chemical research, the unambiguous determination of

a molecule's structure is a foundational prerequisite for understanding its reactivity, biological

activity, and potential applications. 4-Chloro-1-(2-chlorophenyl)-1-oxobutane (Molecular

Formula: C₁₀H₁₀Cl₂O) is a halogenated aromatic ketone that serves as a potential intermediate

in the synthesis of more complex molecules. Its structure, featuring a chlorinated butyl chain

and a chlorinated phenyl ring attached to a carbonyl group, presents a distinct set of analytical

challenges and opportunities.

This guide provides a comprehensive, multi-technique approach to the complete structure

elucidation of this compound. We will proceed not by a rigid checklist, but by a logical,

synergistic workflow that mimics the investigative process in a modern analytical laboratory.

Each analytical step is chosen for the specific piece of the structural puzzle it reveals, with the
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data from each technique corroborating and refining the conclusions drawn from the others.

This self-validating system ensures the highest confidence in the final structural assignment.

Part 1: The Elucidation Workflow - A Strategic
Overview
The structure elucidation of an unknown compound is a systematic process of deduction. Our

strategy begins with determining the fundamental molecular properties and progressively builds

up to the complete three-dimensional arrangement of atoms.
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Caption: A logical workflow for structure elucidation.

Part 2: Mass Spectrometry - Defining the Molecular
Boundaries
The initial and most critical step is to determine the molecular weight and elemental

composition. This is best achieved using a combination of soft and hard ionization mass

spectrometry techniques.

High-Resolution Mass Spectrometry (HRMS)
Causality: We employ Electrospray Ionization (ESI) coupled with a high-resolution mass

analyzer (like an Orbitrap or TOF) to determine the accurate mass of the molecular ion. ESI is
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a soft ionization technique that minimizes fragmentation, ensuring the predominant species

observed is the protonated molecule, [M+H]⁺. The high resolution allows for the calculation of a

unique elemental formula.

Expected Data: For C₁₀H₁₀Cl₂O, the expected monoisotopic mass is 216.0109. The presence

of two chlorine atoms creates a characteristic isotopic pattern for the molecular ion cluster due

to the natural abundance of ³⁵Cl (75.8%) and ³⁷Cl (24.2%). This pattern is a definitive indicator

for the number of chlorine atoms.

Ion Calculated m/z Relative Abundance

[M]⁺ (C₁₀H₁₀³⁵Cl₂O) 216.0109 100%

[M+2]⁺ (C₁₀H₁₀³⁵Cl³⁷ClO) 218.0080 ~65%

[M+4]⁺ (C₁₀H₁₀³⁷Cl₂O) 220.0050 ~10%

This distinctive 100:65:10 ratio is a powerful validation of the presence of two chlorine atoms in

the molecule.[1]

Electron Ionization Mass Spectrometry (GC-MS)
Causality: Electron Ionization (EI) is a high-energy technique that induces reproducible

fragmentation of the molecule.[2] This fragmentation pattern serves as a structural "fingerprint"

and provides crucial information about the constituent parts of the molecule. Key fragmentation

pathways for ketones include alpha-cleavage and McLafferty rearrangements.

Predicted Fragmentation Pathway:
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Caption: Predicted EI-MS fragmentation of the target molecule.

α-Cleavage: The most probable fragmentation is the cleavage of the bond between the

carbonyl group and the butyl chain, yielding a stable 2-chlorobenzoyl acylium ion (m/z

139/141).[2] This is often the base peak.

Loss of CO: The acylium ion can subsequently lose a neutral carbon monoxide molecule to

form the 2-chlorophenyl cation (m/z 111/113).

Loss of Chlorine: Loss of a chlorine radical from the molecular ion can produce a fragment at

m/z 181/183.

Part 3: Infrared (IR) Spectroscopy - Identifying
Functional Groups
Causality: IR spectroscopy is a rapid and non-destructive technique used to identify the

functional groups present in a molecule based on their characteristic vibrational frequencies.

For our target compound, we expect to see clear signals for the ketone and the carbon-chlorine

bonds, as well as features of the aromatic ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
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Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent

such as isopropanol and running a background scan.

Place a single drop of the neat liquid sample directly onto the crystal.

Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

Clean the crystal thoroughly after analysis.

Predicted IR Absorptions:

Wavenumber (cm⁻¹) Vibration Type Functional Group

~3100-3000 C-H Stretch Aromatic Ring

~2960-2850 C-H Stretch Aliphatic (Butyl Chain)

~1690 C=O Stretch Aryl Ketone

~1590, ~1470 C=C Stretch Aromatic Ring

~750 C-H Out-of-Plane Bend ortho-Disubstituted Ring

~780-680 C-Cl Stretch Aryl & Alkyl Halide[3]

The most diagnostic peak is the strong absorption around 1690 cm⁻¹, which is characteristic of

an aryl ketone where the carbonyl group is conjugated with the aromatic ring.

Part 4: Nuclear Magnetic Resonance (NMR)
Spectroscopy - Assembling the Pieces
NMR is the most powerful tool for structure elucidation, providing detailed information about the

carbon skeleton and the local electronic environment of each proton. A full suite of 1D and 2D

NMR experiments is required for an unambiguous assignment.[4]

Experimental Protocol: NMR Sample Preparation

Accurately weigh approximately 10-20 mg of the sample.
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Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR

tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), if not

already present in the solvent.

Cap the tube and vortex gently to ensure a homogeneous solution.

Insert the sample into the NMR spectrometer for analysis.

¹³C and DEPT NMR
Causality: ¹³C NMR reveals the number of unique carbon environments in the molecule. A

DEPT (Distortionless Enhancement by Polarization Transfer) experiment further differentiates

these carbons into CH₃, CH₂, CH, and quaternary (C) carbons.

Predicted ¹³C NMR Data (in CDCl₃):

Signal Count: The molecule has 10 carbons. Due to symmetry, the aromatic ring will show 6

distinct signals. The butyl chain has 4 carbons, each in a unique environment. Therefore, a

total of 10 signals are expected.

Chemical Shifts:

δ ~198 ppm: Carbonyl carbon (C=O).

δ ~125-140 ppm: 6 aromatic carbons.

δ ~45 ppm: Aliphatic carbon attached to chlorine (-CH₂Cl).[5]

δ ~25-40 ppm: Remaining two aliphatic carbons (-CH₂-).
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Predicted δ (ppm) Carbon Type (from DEPT) Assignment

~198 C C=O

~138 C C-C=O (Aromatic)

~132 C C-Cl (Aromatic)

~131 CH Aromatic CH

~130 CH Aromatic CH

~129 CH Aromatic CH

~127 CH Aromatic CH

~44.8 CH₂ -CH₂-Cl

~37.5 CH₂ -CH₂-C=O

~26.3 CH₂ -CH₂-CH₂Cl

¹H NMR
Causality: ¹H NMR provides the number of different proton environments, their relative

numbers (integration), and their connectivity through spin-spin coupling (multiplicity).

Predicted ¹H NMR Data (in CDCl₃): The spectrum can be divided into two regions: aromatic

and aliphatic.
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Predicted δ
(ppm)

Multiplicity Integration Assignment Rationale

~7.3-7.8 m (multiplet) 4H Aromatic Protons

Protons on the

ortho-substituted

ring will have

complex coupling

patterns.

~3.65 t (triplet) 2H -CH₂-Cl

Deshielded by

the adjacent

chlorine atom;

coupled to the

neighboring CH₂

group.

~3.10 t (triplet) 2H -CH₂-C=O

Deshielded by

the adjacent

carbonyl group;

coupled to the

neighboring CH₂

group.

~2.15 p (pentet) 2H -CH₂-CH₂-CH₂-

Coupled to the

two adjacent

CH₂ groups (4

protons),

resulting in a

pentet.

2D NMR - Confirming Connectivity
Causality: While 1D NMR provides the fragments, 2D NMR experiments like COSY, HSQC,

and HMBC provide the definitive connections between them.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled

to each other (typically separated by 2-3 bonds).
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Key Expected Correlation: A clear correlation path will be visible from the protons at δ

~3.10 ppm to those at δ ~2.15 ppm, and from δ ~2.15 ppm to δ ~3.65 ppm. This

unequivocally establishes the linear -CH₂-CH₂-CH₂- connectivity of the butyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton

signal with the carbon signal to which it is directly attached.

Key Expected Correlations:

Protons at δ ~3.10 ppm will correlate with the carbon at δ ~37.5 ppm.

Protons at δ ~2.15 ppm will correlate with the carbon at δ ~26.3 ppm.

Protons at δ ~3.65 ppm will correlate with the carbon at δ ~44.8 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This is the final and most crucial

experiment, showing correlations between protons and carbons over 2-3 bonds. It connects

the isolated fragments.

Caption: Key HMBC correlations confirming the molecular backbone.

Crucial Correlation 1: The protons alpha to the carbonyl group (δ ~3.10 ppm) will show a

strong correlation to the carbonyl carbon (δ ~198 ppm). This links the butyl chain to the

ketone.

Crucial Correlation 2: These same protons (δ ~3.10 ppm) will also show a 3-bond correlation

to the quaternary aromatic carbon to which the carbonyl is attached (δ ~138 ppm).

Crucial Correlation 3: At least one of the aromatic protons will show a correlation to the

carbonyl carbon (δ ~198 ppm), definitively linking the 2-chlorophenyl ring to the carbonyl

group.

Conclusion: Synthesis of All Evidence
The structure of 4-Chloro-1-(2-chlorophenyl)-1-oxobutane is unambiguously confirmed by

the collective weight of the evidence. High-resolution mass spectrometry establishes the

elemental formula C₁₀H₁₀Cl₂O and confirms the presence of two chlorine atoms through the

distinct isotopic pattern. Infrared spectroscopy identifies the key functional groups: an aryl
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ketone (C=O) and carbon-chlorine (C-Cl) bonds. Finally, a comprehensive suite of 1D and 2D

NMR experiments provides the complete bonding framework. ¹H and ¹³C NMR identify all

unique proton and carbon environments, while COSY confirms the linear nature of the butyl

chain. The final, critical connections between the butyl chain, the carbonyl group, and the 2-

chlorophenyl ring are definitively established by key HMBC correlations. This systematic, multi-

technique approach provides a self-validating conclusion, leaving no ambiguity as to the final

structure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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